4-Ethoxybenzo[c]cinnoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethoxybenzo[c]cinnoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-17-13-9-5-7-11-10-6-3-4-8-12(10)15-16-14(11)13/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHFNZDOHWFNOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1N=NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Benzo C Cinnoline Systems
Conventional and Established Synthetic Approaches to Benzo[c]cinnolines
The construction of the benzo[c]cinnoline (B3424390) ring system can be achieved through several classical and contemporary synthetic strategies. These methods often involve the formation of the nitrogen-nitrogen bond of the cinnoline (B1195905) core through cyclization of appropriately substituted biphenyl (B1667301) precursors.
The Richter cinnoline synthesis, first reported by Victor von Richter in 1883, is a classical method for the formation of cinnoline derivatives. rsc.orgwikipedia.org The reaction typically involves the diazotization of an o-aminoarylalkyne, which then undergoes cyclization. rsc.org The initial product is often a 4-hydroxycinnoline derivative, which can be further modified. rsc.orgwikipedia.org
While the Richter synthesis is fundamental for cinnolines, its direct application to form the tricyclic benzo[c]cinnoline system is not a standard approach. The strategy is more suited for the synthesis of the bicyclic cinnoline core. Conceptually, a highly complex, multi-step pathway could be envisioned where a pre-formed biphenyl system with an o-aminoarylalkyne moiety undergoes this reaction, but this is not a conventional route to benzo[c]cinnolines.
A more direct and widely employed strategy for the synthesis of benzo[c]cinnolines involves the intramolecular cyclization of 2,2'-disubstituted biphenyls. These methods rely on forming the N=N bond through reduction or oxidation of appropriate nitrogen-containing functional groups.
The reductive cyclization of 2,2'-dinitrobiphenyls is a robust and versatile method for preparing a wide range of benzo[c]cinnoline derivatives. researchgate.netnih.gov This approach is advantageous as variously substituted 2,2'-dinitrobiphenyls can be prepared through established cross-coupling reactions. The reduction of the two nitro groups proceeds through intermediate species such as nitroso and hydroxylamino groups, which then condense to form the azo bridge of the benzo[c]cinnoline system.
A variety of reducing agents can be employed for this transformation, with the choice of reagent sometimes influencing the final product (either the benzo[c]cinnoline or its N-oxide). nih.gov
Table 1: Reducing Agents for the Synthesis of Benzo[c]cinnolines from 2,2'-Dinitrobiphenyls
| Reducing Agent | Product | Reference |
|---|---|---|
| Sodium Hydrosulfide (NaHS) | Benzo[c]cinnoline | nih.gov |
| Lithium Aluminium Hydride (LiAlH₄) | Benzo[c]cinnoline | |
| Catalytic Hydrogenation (e.g., Pd/C) | Benzo[c]cinnoline |
For the specific synthesis of 4-ethoxybenzo[c]cinnoline, this method would theoretically start from 4-ethoxy-2,2'-dinitrobiphenyl or 4,4'-diethoxy-2,2'-dinitrobiphenyl. The latter would yield a symmetrically substituted product.
Benzo[c]cinnoline is formally derived from the oxidative dehydrogenation of 2,2'-diaminobiphenyl. wikipedia.org This oxidative cyclization provides a direct route to the benzo[c]cinnoline core. Various oxidizing agents can be used to effect this transformation, which proceeds by the formation of the N=N bond from the two amino groups.
Conversely, while less common as a primary synthetic route, the process can be seen in the context of a reduction of a dinitro compound to a diamino compound, which is then oxidized. More direct oxidative methods are generally preferred. nih.gov
Table 2: Oxidizing Agents for the Synthesis of Benzo[c]cinnolines from 2,2'-Diaminobiphenyls
| Oxidizing Agent | Reaction Type | Reference |
|---|---|---|
| Air (O₂) with catalyst | Aerobic Oxidation | |
| Sodium Nitrite/Acid | Diazotization followed by coupling | researchgate.net |
To synthesize this compound via this route, one would require the corresponding 4-ethoxy-2,2'-diaminobiphenyl or 4,4'-diethoxy-2,2'-diaminobiphenyl as the starting material.
The formation of the azo bond in benzo[c]cinnoline can also be achieved through the base-promoted condensation of a nitroso group on one phenyl ring with a hydroxylamino group on the other in a 2,2'-disubstituted biphenyl. This is often an intermediate step in the reduction of 2,2'-dinitrobiphenyls, but it can be a targeted reaction if the appropriate precursors are synthesized independently. The base facilitates the dehydration reaction to form the N=N bond.
Dehydrogenation, or aromatization, is a crucial step in many synthetic sequences leading to aromatic heterocyclic compounds. In the context of benzo[c]cinnoline synthesis, this typically involves the oxidation of a dihydrobenzo[c]cinnoline precursor to the fully aromatic system. wikipedia.org Dihydrobenzo[c]cinnolines can be prepared through various cyclization methods, and their subsequent dehydrogenation provides a reliable route to the final product. Common dehydrogenating agents include mercuric oxide, manganese dioxide, or catalytic methods. wikipedia.org
This strategy is particularly useful as the final step in a multi-step synthesis, ensuring the formation of the stable aromatic ring system.
Reduction-Oxidation Processes from Biphenyl Precursors
Modern Catalytic and Electrocatalytic Approaches
Modern synthetic chemistry has seen a significant shift towards more efficient and atom-economical methods for the construction of complex molecular architectures. In the realm of benzo[c]cinnoline synthesis, this trend is marked by the development of sophisticated catalytic and electrocatalytic strategies. These approaches often circumvent the harsh conditions and multi-step procedures characteristic of classical methods, offering milder reaction conditions, improved yields, and broader functional group tolerance. The following sections detail key advancements in transition-metal-catalyzed and electrochemical reactions for assembling the benzo[c]cinnoline framework.
Transition-Metal-Catalyzed Annulation and Cyclization Reactions
Transition metals, particularly palladium and copper, have emerged as powerful catalysts for forging the requisite C–C and C–N bonds to construct the tricyclic benzo[c]cinnoline system. These methods often proceed through cascade or one-pot sequences, enhancing synthetic efficiency.
Palladium-catalyzed C–H activation has become a cornerstone of modern synthetic chemistry, enabling the direct functionalization of otherwise inert C–H bonds. nih.govnih.gov This strategy has been effectively applied to the synthesis of benzo[c]cinnoline derivatives through sequential C–C and C–N bond formation. In a representative approach, a one-pot dual C–H activation process can be used to construct benzo[c]pyrazolo[1,2-a]cinnolin-1-ones. rsc.org This method utilizes a pyrazolone (B3327878) moiety as an internal directing group to guide the palladium catalyst, facilitating a cascade annulation with aryl iodides. rsc.orgacs.org
The general reaction involves the C-arylation of a hydrazine (B178648) derivative with an aryl iodide, followed by an oxidative N-arylation. researchgate.net For instance, 1-arylhydrazine-1,2-dicarboxylates can react with aryl iodides using a Pd(OAc)2/AgOAc system for the initial C–H arylation. The subsequent oxidative C–N bond formation is then promoted by an oxidant like oxone in trifluoroacetic acid to complete the cyclization into the benzo[c]cinnoline core. researchgate.net This dual C–H activation strategy demonstrates good functional group tolerance, accommodating halogens, and methoxy (B1213986), nitro, and ester groups. acs.org The efficiency of these reactions can often be enhanced by the addition of pyridine-type ligands. acs.org
Table 1: Palladium-Catalyzed Dual C–H Activation for Benzo[c]cinnoline Synthesis
| Catalyst System | Directing Group/Substrate | Key Features | Ref. |
|---|---|---|---|
| Pd(OAc)₂ / Ligand | Pyrazolone | One-pot synthesis of benzo[c]pyrazolo[1,2-a]cinnolin-1-ones. | rsc.orgacs.org |
| Pd(OAc)₂ / AgOAc | 1-Arylhydrazine-1,2-dicarboxylate | Sequential C-C and C-N bond formation via oxidative C-H functionalization. | researchgate.net |
Copper catalysis offers a cost-effective and efficient alternative for synthesizing benzo[c]cinnoline systems. One prominent method involves the copper(II)-promoted intramolecular cyclization of 2-azobiaryls to form benzo[c]cinnolinium salts, which are direct precursors to benzo[c]cinnolines. nih.govacs.orgdigitellinc.com This transformation is highly efficient and tolerates a wide variety of functional groups. nih.govacs.org
The proposed mechanism initiates with the copper(II) species, directed by the azo group, oxidizing the aromatic ring via a single electron transfer (SET) to generate a radical cationic intermediate. nih.govacs.org This is followed by an intramolecular cyclization where the azo group acts as a nucleophile. A second SET event, facilitated by copper(II) acetate (B1210297), oxidizes a C–H bond, leading to the formation of the final benzo[c]cinnolinium salt after anion exchange. nih.govacs.org This method provides a straightforward route to diversely functionalized benzo[c]cinnolinium salts. nih.govdigitellinc.com
Another innovative copper-catalyzed approach utilizes phthalhydrazide (B32825) as a stable and solid N,N'-synthon. rsc.orgrawdatalibrary.net This method involves a tandem dual C–N coupling/deprotection/oxidation sequence with diaryliodonium salts to afford benzo[c]cinnolines in high yields. rsc.org A key advantage of this protocol is the base-mediated in situ deprotection of the phthaloyl group after the copper-catalyzed N,N′-diarylation, which avoids a separate deprotection step. rsc.orgrawdatalibrary.net
The reaction demonstrates broad scope, successfully employing both cyclic and linear diaryliodoniums, including rarely used diarylbromoniums. rsc.org The use of 3,3′,4,4′-Tetraphenyl-1,1′-biisoquinoline as a ligand for the copper catalyst has been noted for its effectiveness in this transformation. rsc.orgrawdatalibrary.net This strategy has also been applied to construct dihydrobenzo[c]cinnoline derivatives from phthalhydrazides and cyclic iodonium (B1229267) salts. researchgate.netrsc.org
Table 2: Copper-Catalyzed Synthesis of Benzo[c]cinnoline Systems
| Method | Starting Materials | Catalyst/Reagents | Key Features | Ref. |
|---|---|---|---|---|
| Intramolecular Cyclization | 2-Azobiaryls | Cu(OAc)₂ | Forms benzo[c]cinnolinium salts; proceeds via single electron transfer. | nih.govacs.orgdigitellinc.com |
| N,N′-Diarylation | Phthalhydrazide, Diaryliodonium salts | Cu catalyst, Ligand, Base | One-pot dual C-N coupling and auto-deprotection; high yields. | rsc.orgrawdatalibrary.net |
Electrochemical Reduction and Oxidation Methods
Electrosynthesis represents a green and powerful tool in organic chemistry, often allowing for transformations under mild conditions without the need for chemical oxidants or reductants. nih.gov Both reductive and oxidative electrochemical methods have been successfully developed for the synthesis of benzo[c]cinnolines.
Anodic oxidation provides a metal-free alternative to the copper-promoted cyclization of 2-azobiaryls. nih.govacs.orgdigitellinc.com In this approach, the reaction is initiated by the anodic oxidation of the 2-azobiaryl substrate to generate a radical cation. nih.gov This intermediate then undergoes intramolecular cyclization via nucleophilic addition, followed by another single electron oxidation and deprotonation to yield the benzo[c]cinnolinium product. nih.gov
Conversely, cathodic reduction is effective for synthesizing benzo[c]cinnolines from 2,2'-dinitrobiphenyls. This green method avoids the use of often toxic and hazardous chemical reducing agents. The electrochemical reduction of 2,2'-dinitrobiphenyl (B165474) provides an efficient pathway to the target benzo[c]cinnoline framework. researchgate.net
Suzuki Cross-Coupling Followed by Cyclization
The Suzuki cross-coupling reaction is a robust and versatile method for C–C bond formation. nih.govmdpi.com A two-step synthetic sequence starting with a Suzuki coupling has been developed for the preparation of unsymmetrically substituted benzo[c]cinnolines. researchgate.net
The key step in this strategy is the synthesis of a 2,2'-dinitro-1,1'-biphenyl intermediate through a tailored Suzuki cross-coupling protocol. researchgate.net This reaction demonstrates good tolerance for both electron-donating and electron-withdrawing groups on the aromatic rings. Following the formation of the biphenyl intermediate, the synthesis is completed by a domino process involving the partial reduction of one nitro group and subsequent intramolecular cyclization to form the diazo bond of the benzo[c]cinnoline scaffold. researchgate.net This approach allows for the construction of highly substituted benzo[c]cinnoline systems. researchgate.net
Photochemical Synthesis of Benzo[c]cinnolines
The photochemical cyclization of azobenzenes stands as a foundational and extensively investigated method for the synthesis of the benzo[c]cinnoline framework. This process involves the irradiation of an azobenzene (B91143) derivative with ultraviolet (UV) light, which induces an intramolecular cyclization. The reaction is thought to proceed through the formation of a dihydrophenanthrene-like intermediate, which is subsequently oxidized to the aromatic benzo[c]cinnoline.
The efficiency of this photochemical transformation is dependent on several factors, including the solvent, the presence of an oxidizing agent (such as oxygen or iodine), and the electronic nature of the substituents on the azobenzene rings. For instance, the presence of electron-withdrawing groups can influence the quantum yield of the reaction. This method is versatile, allowing for the synthesis of a variety of substituted benzo[c]cinnolines by starting with the appropriately substituted azobenzene precursors.
Table 1: Examples of Benzo[c]cinnoline Synthesis via Photocyclization
| Starting Material | Product |
| Azobenzene | Benzo[c]cinnoline |
| 4-Ethoxyazobenzene | This compound |
| 4,4'-Dimethoxyazobenzene | 2,9-Dimethoxybenzo[c]cinnoline |
Beyond the direct photocyclization of azobenzenes, other photoinduced rearrangements can also afford the benzo[c]cinnoline core. One notable example is the photocatalytic reduction of 2,2′-dinitrobiphenyl. When irradiated with UV light in the presence of a photocatalyst like TiO2, 2,2′-dinitrobiphenyl can be selectively converted to benzo[c]cinnoline in high yield. rsc.org This reaction proceeds through a reductive cyclization mechanism.
Another approach involves the irradiation of 2,2'-diazidobiphenyl. prepchem.com This precursor, upon exposure to light, undergoes a reaction sequence that results in the formation of benzo[c]cinnoline. prepchem.com These photoinduced rearrangements provide alternative synthetic entries to the benzo[c]cinnoline system, sometimes offering advantages in terms of starting material availability or reaction conditions.
Stereoselective and Regioselective Synthesis of this compound and its Analogues
The synthesis of specifically functionalized benzo[c]cinnolines, such as this compound, requires precise control over the introduction of substituents. A common strategy involves starting with a pre-functionalized precursor, where the desired substituent is already in place. For the synthesis of this compound, a logical starting material would be an appropriately substituted 2-azobiaryl or a 2,2'-diamino-1,1'-biaryl derivative. researchgate.netnih.gov
For instance, a 2,2'-diaminobiphenyl derivative bearing an ethoxy group at the desired position could be subjected to a diazotization reaction to form the N=N bond and construct the benzo[c]cinnoline core. researchgate.net This approach ensures the ethoxy group is positioned at the C4 position from the outset.
Alternatively, late-stage functionalization of the benzo[c]cinnoline scaffold can be employed. This might involve the introduction of a halogen at the 4-position, followed by a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction with an ethoxide source. However, achieving regioselectivity in the initial halogenation step can be a challenge.
Controlling product selectivity is a critical aspect of synthesizing complex benzo[c]cinnoline analogues. In multistep syntheses, the choice of reagents, catalysts, and reaction conditions at each step plays a crucial role in directing the outcome.
For example, in syntheses starting from substituted 2,2'-diamino-1,1'-biaryls, the conditions for the diazotization and cyclization must be carefully optimized to favor the formation of the desired benzo[c]cinnoline isomer. researchgate.net The presence of different functional groups on the biaryl backbone can influence the reactivity and regioselectivity of the cyclization.
In cases where transition-metal catalysis is used for C-N bond formation to construct the benzo[c]cinnoline ring, the choice of ligand for the metal catalyst can be instrumental in controlling the regioselectivity of the coupling reaction. rsc.org Careful planning of the synthetic route, often building the molecule from functionalized fragments, is generally the most reliable way to ensure high selectivity for the desired product.
Chemical Reactivity and Mechanistic Transformations of Benzo C Cinnolines
Reactions Involving the Diazine Nitrogen Atoms
The nitrogen atoms in the benzo[c]cinnoline (B3424390) scaffold are key centers of reactivity, participating in oxidation and salt formation.
N-Oxidation and Subsequent Deoxygenation Pathways
The nitrogen atoms of the benzo[c]cinnoline ring can be oxidized to form N-oxides. This transformation is a common reaction for nitrogen-containing heterocyclic compounds. The oxidation of benzo[c]cinnoline with oxidizing agents such as peracetic acid leads to the formation of benzo[c]cinnoline N-oxides. rsc.org For 4-Ethoxybenzo[c]cinnoline, the ethoxy group, being an electron-donating group, is expected to increase the electron density on the aromatic rings, which might subtly influence the reactivity of the nitrogen atoms towards oxidation.
A notable subsequent reaction is the deoxygenation of benzo[c]cinnoline N-oxide back to benzo[c]cinnoline. A novel deoxygenation process has been discovered where treating the N-oxide with sodium ethoxide at elevated temperatures results in a near-quantitative conversion to benzo[c]cinnoline. vanderbilt.edu This reaction pathway highlights the reversible nature of the N-oxidation process under specific conditions.
| Reaction | Reagent | Product | Reference |
| N-Oxidation | Peracetic acid | Benzo[c]cinnoline N-oxide | rsc.org |
| Deoxygenation | Sodium ethoxide | Benzo[c]cinnoline | vanderbilt.edu |
Formation and Reactivity of Benzo[c]cinnolinium Salts
Benzo[c]cinnoline can be converted into benzo[c]cinnolinium salts through reactions with alkylating agents or by oxidation. The synthesis of these salts can be achieved through methods such as the copper(II)-promoted or electrochemical oxidation of 2-azobiaryls. nih.gov This strategy allows for the construction of a variety of diversely functionalized benzo[c]cinnolinium salts with good functional group tolerance. nih.gov The mechanism is proposed to proceed through a single-electron transfer driven by the oxidant, followed by intramolecular cyclization via nucleophilic addition and subsequent anion exchange.
Furthermore, Rh(III)-catalyzed C–H activation/annulation reactions provide another route to synthesize novel indazolo[2,1-a]cinnolin-7-ium salts, which are structurally important polycyclic heteroaromatic compounds. rsc.org These salts have shown potential as fluorescent materials. rsc.org The presence of the ethoxy group in this compound would likely influence the electronic properties of the resulting benzo[c]cinnolinium salt.
Functional Group Transformations on the Aromatic Rings
The aromatic rings of the benzo[c]cinnoline system are susceptible to various substitution and coupling reactions, allowing for the introduction of a wide range of functional groups.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic compounds. wikipedia.org In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The rate and regioselectivity of SEAr are heavily influenced by the substituents already present on the ring. wikipedia.org
For benzo[c]cinnoline, the π-electron density makes it susceptible to attack by electrophiles. dalalinstitute.com The presence of the electron-donating ethoxy group at the 4-position in this compound is expected to activate the aromatic ring towards electrophilic attack. Electron-donating groups generally direct incoming electrophiles to the ortho and para positions relative to themselves due to resonance stabilization of the cationic intermediate (arenium ion). wikipedia.org Therefore, electrophilic substitution on this compound would be anticipated to occur at positions ortho and para to the ethoxy group.
| Reaction Type | Key Feature | Expected Outcome for this compound |
| Electrophilic Aromatic Substitution | Activation by electron-donating groups | Substitution at positions ortho and para to the ethoxy group. |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike electrophilic substitution, SNAr is favored by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comyoutube.com
While the benzo[c]cinnoline ring itself is electron-deficient due to the nitrogen atoms, making it more susceptible to nucleophilic attack than benzene (B151609), the presence of the electron-donating ethoxy group in this compound would likely disfavor nucleophilic aromatic substitution on the ring bearing this substituent. However, if a good leaving group is present on the other aromatic ring, nucleophilic substitution could still occur. For instance, the reaction of a nitro-substituted benzo[c]cinnoline with a nucleophile can lead to substitution. ontosight.ai
Coupling Reactions and Annulations at Peripheral Positions
Modern cross-coupling reactions provide powerful tools for the functionalization of heterocyclic compounds like benzo[c]cinnoline. These reactions, often catalyzed by transition metals like palladium or copper, enable the formation of new carbon-carbon and carbon-heteroatom bonds.
For instance, CuI-catalyzed coupling reactions have been utilized for the alkoxylation of iodinated heterocyclic compounds. mdpi.com This suggests that a halo-substituted precursor of this compound could potentially be synthesized via a copper-catalyzed coupling with ethoxide. Stereospecific cross-coupling reactions, often palladium-catalyzed, allow for the formation of C-C bonds with high control over stereochemistry, which is particularly relevant for the synthesis of complex, enantioenriched molecules. nih.gov
Annulation reactions, which involve the formation of a new ring, are also important in modifying the benzo[c]cinnoline scaffold. For example, Sc(OTf)3-catalyzed [4 + 2] annulations of N-carbonyl aryldiazenes with dienes provide access to various cinnoline (B1195905) derivatives. nih.gov Metal-free, microwave-assisted [4 + 2] annulation reactions have also been developed for the synthesis of ring-fused cinnolines. chemrxiv.org These methods could potentially be adapted to build upon the this compound core to create more complex polycyclic systems.
Intramolecular Cyclization and Rearrangement Processes
Intramolecular reactions are crucial for the synthesis and transformation of the benzo[c]cinnoline framework. These processes often involve high-energy intermediates and cascade sequences, leading to the formation of the core heterocyclic structure and its derivatives.
Bergman Cyclization of Cinnoline-Fused Enediynes
The Bergman cyclization is a powerful cycloaromatization reaction that generates a highly reactive p-benzyne diradical from an enediyne. scispace.com This reaction has been effectively utilized in the synthesis of benzo[c]cinnoline derivatives. Research has demonstrated the synthesis of a cinnoline-fused 10-membered enediyne system. scispace.comacs.org This was achieved through a synthetic route involving a Richter cyclization to produce a 3-alkynyl-4-bromocinnoline, followed by a Sonogashira coupling to introduce the second acetylenic group. The final and critical intramolecular cyclization to form the enediyne was accomplished using Nozaki-Hiyama-Kishi conditions. scispace.comacs.org
Upon gentle heating, for instance at 75 °C in 2-propanol, this cinnoline-fused enediyne undergoes a smooth Bergman cyclization. scispace.com The resulting p-benzyne diradical then abstracts hydrogen atoms from the solvent to yield the stable, fully aromatized benzo[c]cinnoline derivative. scispace.com It has been observed that fusing the enediyne system with a nitrogen-containing heterocycle like cinnoline enhances the reactivity compared to purely carbocyclic analogues, leading to good yields of the cyclized product under mild conditions. scispace.com This increased reactivity is attributed to the electronic properties of the heterocycle, which can be further modulated, for example, through protonation of the nitrogen atoms. scispace.com
Table 1: Cycloaromatization of Cinnoline-Fused Enediyne
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Cinnoline-fused 10-membered enediyne | 75 °C in 2-propanol | Benzo[c]cinnoline derivative | 60% | scispace.com |
Radical and Cationic Cascade Reactions
Radical and cationic cascade reactions represent another significant pathway for constructing the benzo[c]cinnoline system. An efficient method for synthesizing benzo[c]cinnolinium salts involves the intramolecular cyclization of 2-azobiaryls, which can be promoted by either copper(II) acetate (B1210297) or electrochemical oxidation. nih.govacs.org
The proposed mechanism for the copper-promoted reaction initiates with a single-electron transfer (SET) from the 2-azobiaryl to Cu(II), forming a radical cation. nih.govacs.org This is followed by a nucleophilic intramolecular cyclization, where the azo group attacks the aromatic ring. A second SET oxidation and subsequent deprotonation lead to the formation of the benzo[c]cinnolinium salt. nih.govacs.org The electrochemical variant follows a similar path, with the initial radical cation generated through anodic oxidation. nih.gov These methods are notable for their high efficiency and tolerance of a wide variety of functional groups on the aromatic rings. nih.govacs.org
Studies on the oxidation of 5,6-dihydrobenzo[c]cinnoline (B3352983) derivatives have shown they can be oxidized to their corresponding dications and, in some instances, trications. acs.org This demonstrates the stability of cationic species within this heterocyclic system and suggests that cationic intermediates can play a key role in their transformations.
Mechanistic Studies of Key Benzo[c]cinnoline Transformations
Understanding the detailed mechanisms of benzo[c]cinnoline formation is critical for optimizing existing synthetic routes and designing new ones. Spectroelectrochemical and computational studies have been instrumental in elucidating the roles of electron transfer processes and transient intermediates.
Elucidation of Single-Electron Transfer (SET) Mechanisms
Single-electron transfer (SET) is a fundamental step in many key transformations leading to benzo[c]cinnolines. One of the most studied reactions is the reductive cyclization of 2,2'-dinitrobiphenyls. A novel process has been identified where the partial reduction of the two nitro groups is believed to proceed via a SET mechanism, generating nitroso and hydroxylamino functional groups. researchgate.netnih.gov These intermediates then undergo condensation to form the central azo bond of the benzo[c]cinnoline skeleton. vanderbilt.edu This process can be directed to produce either benzo[c]cinnoline in high yield (93%) when using an alcohol as the solvent with an alkoxide base, or the corresponding benzo[c]cinnoline N-oxide (91% yield) when water is the solvent with sodium hydroxide. researchgate.netnih.gov
Similarly, the oxidative cyclization of 2-azobiaryls to benzo[c]cinnolinium salts is initiated by a SET event. nih.govacs.org Experimental evidence, including the inhibition of the reaction by the radical scavenger TEMPO, supports the generation of a free radical intermediate via oxidation. acs.org The efficiency of this transformation is influenced by the electronic properties of the substituents on the aromatic rings, which affect the stability of the radical cationic intermediate. nih.gov
Electrochemical studies further confirm the role of electron transfer. The electrochemical reduction of 2,2'-dinitrobiphenyl (B165474) is a reversible two-electron transfer in aprotic solvents, but it becomes an irreversible eight-electron process in the presence of CO2, leading to benzo[c]cinnoline with high selectivity. researchgate.net
Role of Intermediates (e.g., Nitroso Radical Anions)
The transformations of benzo[c]cinnoline precursors often involve highly reactive and transient intermediates. In the reductive cyclization of 2,2'-dinitrobiphenyls, the cyclization step following the initial partial reduction is proposed to occur via a radical mechanism involving a nitroso radical anion. researchgate.netnih.gov In aprotic media, the reduction of aromatic nitroso compounds can proceed through a one-electron transfer to form a nitroso radical anion, which is a key intermediate in the subsequent bond-forming step. at.ua
Mechanistic investigations into the formation of benzo[c]cinnolines from 2,2'-dinitrobiphenyls suggest two primary intramolecular pathways for the formation of the N=N bond: the dimerization of two nitroso groups and the base-promoted condensation of a nitroso group with a hydroxylamino group. vanderbilt.edu The formation and relative reaction rates of these transient species, which are generated during the reduction of the nitro groups, are crucial in determining the reaction outcome. vanderbilt.edu The involvement of nitroaryl radical anions has also been postulated in other complex rearrangements leading to fused cinnoline systems. researchgate.net The characterization of radical cations and anions of benzo[c]cinnoline itself by electron spin resonance (ESR) spectroscopy has provided further insight into the electronic structure of these reactive intermediates. rsc.org
Table of Mentioned Chemical Compounds
| Compound Name | Molecular Formula | Context |
|---|---|---|
| This compound | C14H12N2O | Subject of article |
| Benzo[c]cinnoline | C12H8N2 | Core heterocyclic structure |
| 3-Alkynyl-4-bromocinnoline | C10H5BrN2 | Intermediate in enediyne synthesis scispace.com |
| 2,2'-Dinitrobiphenyl | C12H8N2O4 | Precursor for reductive cyclization researchgate.netnih.gov |
| Benzo[c]cinnoline N-oxide | C12H8N2O | Product of reductive cyclization in water researchgate.netnih.gov |
| 2-Azobiaryl | Varies | Precursor for oxidative cyclization nih.govacs.org |
| Nitroso Radical Anion | [R-NO]•− | Reactive intermediate in cyclization researchgate.netnih.govat.ua |
| 5,6-Dihydrobenzo[c]cinnoline | C12H10N2 | Substrate for oxidation studies acs.org |
Advanced Spectroscopic Characterization and Analytical Methods
Electronic Absorption and Emission Spectroscopy of Benzo[c]cinnolines
Electronic spectroscopy is fundamental to characterizing the chromophoric benzo[c]cinnoline (B3424390) core and the influence of the ethoxy substituent. Benzo[c]cinnoline and its derivatives are noted for their distinct photophysical behaviors, including broad absorption bands and significant Stokes shifts.
The electronic absorption spectra of benzo[c]cinnoline derivatives are characterized by multiple bands in the UV-visible region. Generally, these compounds exhibit strong absorption between 350 and 410 nm and a weaker, lower-energy absorption band from 400 to 550 nm. These transitions are attributed to the π-electron system of the fused aromatic rings.
For the parent compound, benzo[c]cinnoline, absorption bands have been observed at approximately 318 nm, 373 nm, and 427 nm in cyclohexane. The introduction of substituents onto the benzo[c]cinnoline framework can significantly alter the absorption profile. For instance, the presence of a methoxy (B1213986) group, which is electronically similar to an ethoxy group, has been shown to cause a red shift (a shift to longer wavelengths) in the absorption bands of benzo[c]cinnolinium salts. This suggests that 4-Ethoxybenzo[c]cinnoline would likely exhibit absorption maxima at slightly longer wavelengths compared to the unsubstituted parent molecule due to the electron-donating nature of the ethoxy group.
Table 1: UV-Visible Absorption Data for Benzo[c]cinnoline and Related Derivatives
| Compound | Solvent | Absorption Maxima (λmax) | Reference |
| Benzo[c]cinnoline | Cyclohexane | 318 nm, 373 nm, 427 nm | |
| Substituted Benzo[c]cinnolinium Salts | Not Specified | 350-410 nm (Strong), 400-550 nm (Weak) |
Note: Specific data for this compound is not available in the cited literature; properties are inferred from closely related structures.
Many benzo[c]cinnoline derivatives are fluorescent, a property that is highly sensitive to their chemical structure and environment. These compounds are often characterized by a large Stokes shift, which is the difference between the maxima of the absorption and emission spectra. A large Stokes shift is advantageous in fluorescence applications as it minimizes self-absorption and improves detection sensitivity.
While specific fluorescence data for this compound is not detailed in the available literature, related structures provide insight into its expected properties. For example, a benzo[c]cinnolinium salt featuring electron push-pull substituents displays an interesting fluorescence centered at 571 nm. Furthermore, various 9-amino-benzo[c]cinnolinium derivatives have been developed as a novel class of fluorophores with large Stokes shifts for biological imaging. The introduction of an amino group, another electron-donating group, at the 4-position of a related quinazoline (B50416) heterocycle resulted in a compound with a fluorescence emission maximum at 456 nm. Based on these findings, this compound is anticipated to be fluorescent, with its specific excitation and emission wavelengths influenced by the electronic contribution of the 4-ethoxy group to the benzo[c]cinnoline core.
The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. For the parent benzo[c]cinnoline molecule, the quantum yield of triplet formation is reported to be near unity, which indicates a highly efficient intersystem crossing process from the excited singlet state to the triplet state.
The fluorescence quantum yield, however, can vary significantly with substitution. For instance, a fluorescent analog of cytosine, 4-amino-1H-benzo[g]quinazoline-2-one, which has a related nitrogen-containing heterocyclic structure, exhibits a high fluorescence quantum yield of 0.62. In contrast, 4-azidocinnolines are only weakly fluorescent, with quantum yields below 1% (Φ < 0.01). The specific fluorescence quantum yield of this compound has not been reported, but it would be a key parameter in evaluating its potential as a fluorescent material.
Vibrational Spectroscopy for Structural Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the molecular structure, bond vibrations, and functional groups present in a compound.
IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. For benzo[c]cinnolinium salts, characteristic absorption bands have been identified. These include intense absorptions between 1650 and 1300 cm⁻¹, which are attributed to the stretching vibrations of the aromatic ring system (ν(C=C), ν(N=N), and ν(C-N)). Additionally, bands corresponding to the out-of-plane C-H bending of the aromatic rings (γ(C–H)) are typically observed around 850 cm⁻¹.
For this compound, the IR spectrum would be expected to show these characteristic bands of the benzo[c]cinnoline core. In addition, specific bands confirming the presence of the ethoxy group would be present, most notably the C-O stretching vibrations (typically in the 1260-1000 cm⁻¹ region) and the C-H stretching and bending vibrations of the ethyl group.
Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for observing non-polar bonds. The Raman spectrum of the parent benzo[c]cinnoline has been documented. More specific studies have utilized Raman spectroscopy to analyze films of benzo[c]cinnoline derivatives. For example, a 2-benzo[c]cinnoline nanofilm on a gold surface was analyzed using Raman spectroscopy, with spectra acquired in the 600 cm⁻¹ to 2000 cm⁻¹ range. The Raman spectrum of this compound would display peaks corresponding to the vibrations of the benzo[c]cinnoline skeleton, and these would be supplemented by signals arising from the ethoxy substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular architecture.
Proton (¹H) NMR spectroscopy reveals information about the chemical environment of each hydrogen atom in a molecule. The chemical shift (δ) of a proton is highly sensitive to the electronic effects of neighboring atoms and functional groups. libretexts.org
For this compound, the ¹H NMR spectrum can be divided into two main regions: the aromatic region, where protons attached to the benzo[c]cinnoline core resonate, and the aliphatic region, corresponding to the protons of the ethoxy group.
The ethoxy group presents a characteristic ethyl pattern: a quartet for the methylene (B1212753) protons (-O-CH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons are deshielded by the adjacent oxygen atom and are expected to appear further downfield. nih.gov The seven aromatic protons will appear at lower field strength due to the deshielding effect of the aromatic ring currents. The exact chemical shifts are influenced by the electron-donating nature of the ethoxy group and the anisotropic effects of the fused ring system.
Predicted ¹H NMR Data for this compound This table is predictive and based on established chemical shift values for analogous structural motifs. nih.govsigmaaldrich.commnstate.edu
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OCH₂CH₃ | ~1.5 | Triplet | ~7.0 |
| -OCH₂CH₃ | ~4.2 | Quartet | ~7.0 |
| Aromatic Protons | ~7.0 - 8.7 | Multiplet | N/A |
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in the structure typically gives rise to a distinct signal. ethz.ch
In this compound, fourteen distinct signals are expected. The two aliphatic carbons of the ethoxy group will appear in the upfield region of the spectrum. The twelve aromatic carbons of the benzo[c]cinnoline core will resonate at lower field (higher ppm values), with the carbon atom directly attached to the oxygen (C4) being significantly deshielded. nih.govresearchgate.net Quaternary carbons (those not bonded to any hydrogens) generally show signals of lower intensity. ethz.ch
Predicted ¹³C NMR Data for this compound This table is predictive and based on established chemical shift values for analogous compounds. nih.govehu.esresearchgate.net
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -OCH₂C H₃ | ~15 |
| -OC H₂CH₃ | ~64 |
| Aromatic CH | ~115 - 135 |
| Aromatic Quaternary C | ~125 - 150 |
| C4 (C-O) | ~160 |
Two-dimensional (2D) NMR experiments are powerful methods for unambiguously assembling a molecule's structure by revealing correlations between nuclei. ethz.ch
COSY (Correlation Spectroscopy): This homonuclear experiment maps out proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. sdsu.edu For this compound, a COSY spectrum would be expected to show a cross-peak connecting the methyl and methylene protons of the ethoxy group. It would also reveal correlations between adjacent protons on the aromatic rings, helping to trace the connectivity within each benzene (B151609) ring. mnstate.eduresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, it would show a cross-peak between the methylene protons at ~4.2 ppm and the methylene carbon at ~64 ppm. sdsu.edulibretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). columbia.edu HMBC is particularly crucial for connecting different fragments of a molecule. For this compound, key HMBC correlations would include:
Correlations from the methylene protons (-OCH₂-) to the C4 carbon, confirming the attachment point of the ethoxy group.
Correlations from aromatic protons to neighboring carbons, which helps in assigning the specific positions of the aromatic signals.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. rsc.org
For this compound (C₁₄H₁₂N₂O), the calculated exact mass is 224.10 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 224.
The fragmentation pattern would likely involve characteristic losses associated with the ethoxy group and the stable aromatic core. Plausible fragmentation pathways include:
Loss of an ethyl radical (•CH₂CH₃): A cleavage of the ethyl-oxygen bond would result in a fragment ion at m/z 195.
Loss of ethylene (B1197577) (CH₂=CH₂): A McLafferty-type rearrangement could lead to the loss of an ethylene molecule, producing an ion at m/z 196.
Loss of a nitrogen molecule (N₂): The parent benzo[c]cinnoline is known to fragment via the loss of N₂. vdoc.pub This could occur from the molecular ion or subsequent fragments. For example, fragmentation of the m/z 196 ion could lead to a fragment at m/z 168.
Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Identity |
| 224 | [M]⁺˙ (Molecular Ion) |
| 196 | [M - C₂H₄]⁺˙ |
| 195 | [M - C₂H₅]⁺ |
| 168 | [M - C₂H₄ - N₂]⁺˙ |
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular conformation and how molecules pack together in a crystal lattice. researchgate.netnih.gov
While a specific crystal structure for this compound is not publicly available, analysis of related compounds provides significant insight into its expected solid-state features. The crystal lattice would likely be stabilized by intermolecular interactions such as π-π stacking between the planar aromatic systems of adjacent molecules and van der Waals forces. mdpi.com
The parent benzo[c]cinnoline core is not perfectly planar. wikipedia.org The fusion of the two benzene rings onto the central diazine ring induces a slight helical twist. This distortion becomes significantly more pronounced with the introduction of bulky substituents, particularly in the sterically hindered 1- and 10-positions (the "bay region"). vanderbilt.edu
Studies on 1,10-disubstituted benzo[c]cinnoline derivatives have demonstrated substantial distortion from planarity. vanderbilt.edu This helical twist is characterized by key dihedral angles:
The C(1)-C(12)-C(11)-C(10) dihedral angle, which describes the twist in the biphenyl-like junction, can be as high as 30°. vanderbilt.edu
The C(5)-N(1)-N(2)-C(6) dihedral angle, characterizing the twist across the central azo bridge, is also non-zero, often around 10°. vanderbilt.edu
Computational and Theoretical Investigations of Benzo C Cinnoline Systems
Prediction and Correlation of Spectroscopic Properties
Computational methods are invaluable for predicting and interpreting spectroscopic data, allowing for a deeper understanding of the connection between molecular structure and spectral features.
Computational methods can predict the electronic absorption spectra (UV-Vis) of molecules. Time-Dependent DFT (TD-DFT) is a common modern method for this purpose. Historically, semi-empirical methods like ZINDO (Zerner's Intermediate Neglect of Differential Overlap) have also been successfully used, particularly for larger systems. These calculations can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., n→π* or π→π). For example, ZINDO calculations have been used to correlate the calculated absorption bands with the experimental spectra of 1,10-disubstituted benzo[c]cinnoline (B3424390) derivatives, successfully assigning the observed n-π and π-π* transitions. Such a study on 4-Ethoxybenzo[c]cinnoline would clarify how the ethoxy group perturbs the electronic transitions of the parent chromophore.
Table 5.2: Illustrative Calculated vs. Experimental Absorption Data for Benzo[c]cinnoline This table is illustrative. No specific data for this compound was found.
| Compound | Calculation Method | Calculated λmax (nm) (Transition) | Experimental λmax (nm) |
|---|---|---|---|
| Benzo[c]cinnoline | ZINDO//PM3 | 435 (n→π), 328 (π→π) | 443, 335 |
Theoretical calculations are widely used to predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. Calculating vibrational frequencies can help in the assignment of experimental IR spectra. Furthermore, methods like Gauge-Independent Atomic Orbital (GIAO) are routinely used with DFT to predict ¹H and ¹³C NMR chemical shifts. These predictions are highly valuable for structure verification. While experimental NMR data exists for isomers like 3-methoxybenzo[c]cinnoline, computational predictions for this compound would require a dedicated study. uib.no Such calculations would provide predicted chemical shifts for each unique proton and carbon atom in the molecule, aiding in its unambiguous identification.
Reaction Mechanism Modeling and Energy Profiling
Computational modeling is instrumental in elucidating the complex reaction pathways involved in the synthesis and transformation of benzo[c]cinnoline systems. Density Functional Theory (DFT) is a commonly employed method to map potential energy surfaces, identify intermediates, and characterize the transition states that connect them.
A notable example is the DFT analysis of the N=N bond cleavage in benzo[c]cinnoline when it reacts with dinuclear tantalum(IV) hydride complexes. nih.govacs.org In this study, the transition states along the reaction coordinate were located and characterized by the presence of a single imaginary frequency, with the corresponding normal mode aligning with the expected atomic motion for the transformation. nih.govacs.org To ensure that these transition states correctly connect the intended reactant and product intermediates, Intrinsic Reaction Coordinate (IRC) analyses were performed. nih.govacs.org This computational approach provides a detailed, step-by-step atomistic description of the reaction, revealing a two-stage mechanism where the splitting of the Ta-Ta bond is crucial for the subsequent reduction and cleavage of the N=N bond. nih.govacs.org The calculated free energy profile for the entire process helps to understand the kinetics and thermodynamics of each step. nih.gov
Another area of investigation involves the cyclization reactions that form the benzo[c]cinnoline core. The synthesis of benzo[c]cinnolinium salts from 2-azobiaryls, for instance, is proposed to proceed through an intramolecular cyclization. nih.govacs.org Theoretical calculations can model this nucleophilic addition of the azo group to the aromatic ring, determining the activation energy barrier for the cyclization step. Similarly, in the formation of 1H-Benzo[de]cinnolines, theoretical calculations using B3LYP/6-311++G(d,p) have been used to determine the relative stabilities of different tautomers and their corresponding cations, which is crucial for understanding the reaction outcomes. arkat-usa.org
The kinetics of the cyclization of photochromic betaines to form 1H-Benzo[c]pyrazolo[1,2-a]cinnolines have been studied by flash photolysis, with activation parameters determined from the temperature dependence of the reaction rate. uni-konstanz.de The observed small or slightly negative entropies of activation suggest that the transition state is not subject to significant steric hindrance or changes in solvation. uni-konstanz.de
Table 1: Selected DFT-Calculated Bond Distances for Intermediates in the Reaction of Benzo[c]cinnoline
| Intermediate Species | Bond | Calculated Distance (Å) | Experimental Distance (Å) | Source |
|---|---|---|---|---|
| Dinuclear μ-η²,η²-benzo[c]cinnoline complex (1C) | Ta-Ta | 2.98 | 2.960 | acs.org |
| Dinuclear μ-η²,η²-benzo[c]cinnoline complex (1C) | N-N | 1.46 | 1.46 | acs.org |
Many synthetic routes toward benzo[c]cinnolines involve radical or charge-transfer intermediates, and computational studies are key to understanding their structure and role. The synthesis of benzo[c]cinnolinium salts through copper(II)-promoted or electrochemical oxidation of 2-azobiaryls is proposed to initiate via a single electron transfer (SET) from the aromatic ring to form a radical cationic intermediate. nih.govacs.org The involvement of a free radical intermediate in this process was supported experimentally by a decrease in reaction yield upon the addition of the radical inhibitor TEMPO. acs.org
A separate novel process for synthesizing benzo[c]cinnoline or its N-oxide from 2,2'-dinitrobiphenyl (B165474) is also believed to proceed through a SET mechanism, generating hydroxyamino and nitroso groups. nih.govresearchgate.net The subsequent cyclization to form the azo (-N=N-) bond is thought to occur via a radical mechanism involving the nitroso radical anion. nih.govresearchgate.net Chlorine substituents on the biphenyl (B1667301) precursor can accelerate this cyclization by stabilizing the radical intermediates.
Electron Spin Resonance (ESR) spectroscopy, combined with theoretical analysis, provides direct evidence and characterization of these radical species. An ESR study of the radical cations of benzo[c]cinnoline and its dimethyl derivatives, formed by γ-radiolysis at 77 K, revealed large hyperfine coupling to two equivalent nitrogen atoms. rsc.org Analysis of the data indicated a σ-structure for the radical cation, with the semi-occupied molecular orbital (SOMO) being strongly localized on the nitrogen atoms (approximately 9% 2s and 44% 2p character on each nitrogen). rsc.org Conversely, the radical anions of these compounds showed the SOMO to be a π-orbital. rsc.org The introduction of dimethoxy substituents was found to switch the SOMO of the radical cation from a σ-orbital to a π-orbital, demonstrating how substitution can fundamentally alter the electronic structure of these intermediates. rsc.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a way to explore the conformational landscape and intermolecular interactions of flexible benzo[c]cinnoline derivatives over time. researchgate.netplos.org These simulations model the atomic motions of a molecule by solving Newton's equations of motion, providing insights into structural flexibility, solvent effects, and binding events. researchgate.netmdpi.com
In another study, the liquid crystalline behavior of tetraaryl derivatives of benzo[c]cinnoline was rationalized by analyzing their conformational properties. rsc.org This included calculating the planarization energy of the core and modeling the density of aliphatic side chains. rsc.org Such analyses are crucial for understanding how molecular shape and flexibility influence the macroscopic properties of materials. MD simulations are an ideal tool for exploring these relationships in detail, as they can model how ensembles of molecules pack and interact in condensed phases. mdpi.com The simulations can reveal preferred orientations and the nature of intermolecular forces (e.g., van der Waals, electrostatic) that govern self-assembly. mdpi.com
The general protocol for an MD simulation involves:
System Setup: Placing the molecule (e.g., this compound) in a simulation box, often filled with an explicit solvent like water. mdpi.com
Force Field Parameterization: Assigning a set of parameters (a force field) that defines the potential energy of the system as a function of atomic coordinates. mdpi.com
Equilibration: Allowing the system to relax to a stable temperature and pressure. mdpi.com
Production Run: Running the simulation for a desired length of time (from nanoseconds to microseconds) to collect trajectory data. mdpi.com
Analysis: Analyzing the trajectory to extract information on conformational changes, hydrogen bonding, radial distribution functions, and other dynamic properties. mdpi.com
Structure-Property Relationship (SPR) Predictions and Design Principles
A key goal of computational chemistry is to establish clear structure-property relationships (SPR) that can guide the design of new molecules with desired functionalities. For benzo[c]cinnoline systems, these efforts are focused on tuning their photophysical, electronic, and liquid crystalline properties through strategic chemical modification.
One study systematically investigated tetra-substituted derivatives of benzo[c]cinnoline, phenanthrene (B1679779), and pyrene (B120774) to understand how the core structure affects liquid crystalline properties. rsc.org It was found that substituting a CH group with a nitrogen atom (as in the benzo[c]cinnoline core) significantly enhances mesophase stability. rsc.org This finding, rationalized through conformational analysis and molecular modeling, provides a clear design principle for creating more stable liquid crystal materials. rsc.org
The photophysical properties of benzo[c]cinnolinium salts are also highly dependent on their substitution pattern. acs.org For example, introducing an electron-donating methoxy (B1213986) group causes a red shift in the absorption spectrum, demonstrating electronic tuning of the molecule's interaction with light. acs.org A benzo[c]cinnolinium salt with electron push-pull substituents was found to exhibit interesting fluorescence centered at 571 nm. nih.govacs.org
Furthermore, computational design has been applied to develop benzo[c]cinnoline-based materials for organic light-emitting diodes (OLEDs). By introducing electron-donating groups like carbazolyl or phenoxazinyl at specific positions, it is possible to create a donor-acceptor structure. google.com This architecture results in bipolar characteristics and Thermally Activated Delayed Fluorescence (TADF), making these materials suitable as hosts or emitters in OLED devices. google.com Computational simulations can predict the orbital energy levels and triplet state energies of these designed molecules, accelerating the discovery of high-performance materials. google.com
Table 2: Summary of Structure-Property Relationships in Benzo[c]cinnoline Derivatives
| Structural Modification | Affected Property | Observed Effect | Application/Significance | Source |
|---|---|---|---|---|
| Introduction of N-atoms into polycyclic aromatic core (e.g., phenanthrene → benzo[c]cinnoline) | Liquid Crystal Phase Stability | Increased mesophase stability | Design of advanced liquid crystal materials | rsc.org |
| Addition of methoxy group to benzo[c]cinnolinium salt | Photophysical Properties | Red shift of weak absorption band | Tuning of optical properties for sensors or dyes | acs.org |
| Creation of push-pull system (electron-donating and withdrawing groups) | Fluorescence | Fluorescence emission observed at 571 nm | Development of novel fluorophores | nih.govacs.org |
| Introduction of electron-donating groups (e.g., carbazolyl) to specific positions | Electronic Properties | Creation of bipolar, TADF materials | High-efficiency OLED devices | google.com |
Research Applications and Advanced Materials Development Based on Benzo C Cinnoline Scaffolds
Role in Advanced Organic Synthesis
The benzo[c]cinnoline (B3424390) core is a versatile precursor in the synthesis of more intricate molecular architectures, from complex heterocycles to extended π-conjugated systems.
Precursors for the Construction of More Complex Polycyclic Heterocyclic Systems
The benzo[c]cinnoline scaffold is a valuable starting point for the synthesis of larger, more complex polycyclic heterocyclic systems. Its nitrogen-containing structure can be strategically modified to build new rings and introduce additional functionality. For instance, benzo[c]cinnoline derivatives are utilized as key intermediates in the creation of novel four-ring heterocycles and systems like tetraazapyrenes. rsc.orgvanderbilt.edu
Synthetic strategies to access functionalized benzo[c]cinnolines are varied, highlighting their role as adaptable precursors. Methods include the reduction of 2,2′-dinitrobiphenyls, which allows for the preparation of unsymmetrically substituted derivatives. vanderbilt.edu More modern techniques, such as palladium-catalyzed dual C-H activation and cascade annulation reactions, provide highly efficient routes to variously functionalized benzo[c]cinnoline derivatives. researchgate.net The synthesis of benzo[c]cinnolinium salts through the oxidation of 2-azobiaryls further expands the range of accessible complex structures. acs.org
A substituent like the electron-donating 4-ethoxy group on the benzo[c]cinnoline ring would influence the reactivity and electronic properties of the molecule, guiding the subsequent construction of more elaborate heterocyclic frameworks. For example, the first 1,10-heterodisubstituted benzo[c]cinnoline derivative was prepared from a trinitrobiphenyl precursor, demonstrating a complex reduction-oxidation-cyclization sequence that leads to new heterocyclic ring systems. acs.org
Building Blocks for Polyaromatic Compounds and Extended π-Systems
The inherent aromaticity and planarity of benzo[c]cinnoline make it an excellent building block for polyaromatic compounds and polymers with extended π-systems. cdnsciencepub.com These materials are of significant interest for their electronic and photophysical properties.
Researchers have successfully incorporated benzo[c]cinnoline units into the main chain of conjugated polymers. doi.org For example, heterocyclic conjugated polymers containing benzo[c]cinnoline and thiophene-vinylene-thiophene (TVT) have been prepared via Stille coupling polymerization. doi.org In these architectures, the benzo[c]cinnoline moiety typically acts as an electron-accepting unit. doi.org The incorporation of this planar, electron-withdrawing segment into a polymer backbone enhances electron affinity and can improve the oxidative stability of the material. rsc.org
The introduction of a 4-ethoxy group would modify the electronic nature of the benzo[c]cinnoline building block, imparting a stronger electron-donating character. This allows for the precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polyaromatic system, thereby controlling its optoelectronic properties. doi.org
Development of Functional Materials
The unique electronic and photophysical properties of the benzo[c]cinnoline scaffold have led to its exploration in a range of functional materials, including organic electronics and sensing platforms.
Exploration in Organic Field-Effect Transistors (OFETs)
The benzo[c]cinnoline structure is a promising component for organic semiconductors used in Organic Field-Effect Transistors (OFETs). acs.orgidexlab.com Its electron-deficient nature makes it suitable for creating n-channel (electron-transporting) materials, which are less common but crucial for developing complementary logic circuits.
In one significant study, the incorporation of benzo[c]cinnoline moieties into poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV) derivatives successfully transformed the typically p-type polymer into an air-stable n-channel semiconductor. rsc.org An OFET fabricated from one of these polymers exhibited stable n-channel behavior under ambient conditions, a notable achievement in the field. rsc.org Another research effort developed conjugated polymers where benzo[c]cinnoline acted as an acceptor unit, resulting in materials with low HOMO and LUMO energy levels suitable for transistor applications. doi.org
The performance of these materials underscores the potential of the benzo[c]cinnoline core in organic electronics. While specific data for 4-Ethoxybenzo[c]cinnoline is not detailed, the addition of an electron-donating ethoxy group would be a key strategy to modulate the energy levels and charge transport characteristics of the semiconductor, allowing for the rational design of OFET materials with targeted properties.
Table 1: Performance of Benzo[c]cinnoline-Based Polymers in OFETs
| Polymer | HOMO (eV) | LUMO (eV) | Mobility (cm²/Vs) | On/Off Ratio | Channel Type |
| P50 (MEH-PPV/BZCV alternating) rsc.org | -5.62 | -3.31 | 7.8 × 10⁻³ | > 10⁴ | n-channel |
| BZCTVT doi.org | -5.63 | -3.47 | Not Reported | Not Reported | Not Reported |
| TAPTVT doi.org | -5.64 | -3.61 | Not Reported | Not Reported | Not Reported |
Design of Novel Fluorophores and Luminescent Materials for Chemical Sensing and Imaging
Benzo[c]cinnoline and its derivatives are recognized as privileged scaffolds for the development of fluorophores and luminescent materials. acs.org Their rigid structure and tunable electronic properties are advantageous for creating materials with interesting photophysical behaviors, including applications in chemical sensing, imaging, and organic light-emitting diodes (OLEDs). nih.gov
For example, benzo[c]cinnolinium salts designed with electron push-pull substitutions have been shown to exhibit intriguing fluorescence properties, with emission centered around 571 nm. researchgate.netacs.org The benzo[c]cinnoline core can also be modified to act as an acceptor in thermally activated delayed fluorescence (TADF) materials, which are highly efficient emitters for next-generation OLEDs. google.com By attaching electron-donating groups to specific positions on the benzo[c]cinnoline acceptor, it is possible to create molecules with bipolar characteristics and improved device performance. google.com
Furthermore, cinnoline (B1195905) derivatives have been developed as environment-sensitive fluorogenic and fluorochromic probes. nih.gov In one case, the reduction of a weakly fluorescent azido-cinnoline to a highly fluorescent amino-cinnoline formed the basis of the probe. The fluorescence of the resulting amine was found to be highly dependent on the solvent polarity, showing a strong increase in emission in water. nih.gov The presence of a 4-ethoxy group on the benzo[c]cinnoline ring would act as a built-in electron-donating component, making it an ideal candidate for creating push-pull fluorophores for sensing and imaging applications.
Investigations into Photochromic and Thermochromic Systems
Photochromic and thermochromic compounds, which undergo reversible color changes upon exposure to light or heat, respectively, represent a fascinating class of molecular switches with applications in smart materials and optical devices. google.com The benzo[c]cinnoline framework has been explored as a core component in the design of novel photochromic systems.
A notable example is the development of a photochromic system based on the 1H-benzo[c]pyrazolo[1,2-a]cinnoline structure. rsc.orgdntb.gov.ua These molecules undergo a reversible cyclization reaction upon irradiation, leading to a change in their absorption spectra and color. rsc.org This demonstrates the potential of the benzo[c]cinnoline scaffold to participate in the types of electronic and structural rearrangements necessary for photochromic behavior. While investigations into the thermochromic properties of simple benzo[c]cinnoline derivatives are less common, the development of photo-thermo-responsive switches based on related heterocyclic systems suggests a promising avenue for future research. nih.gov The specific impact of a 4-ethoxy substituent on the photochromic or thermochromic properties of a benzo[c]cinnoline system has not been extensively reported, but it would be expected to influence the energetics of the switching process by modifying the electron density of the aromatic system.
Contributions to Chemical Biology and Mechanistic Probes
Benzo[c]cinnoline and its derivatives serve as versatile tools in chemical biology, enabling the investigation of complex biological processes. Their ability to be tailored for specific molecular recognition and reactivity has led to their use in designing sophisticated probes and ligands.
The benzo[c]cinnoline scaffold is a recognized building block in coordination chemistry, frequently employed as a bidentate ligand to construct metal complexes. acs.orgmdpi.com Its two nitrogen atoms can chelate to a single metal center or bridge two different metal atoms. mdpi.com
Researchers have successfully synthesized various metal complexes using benzo[c]cinnoline. For instance, reactions with dinuclear tantalum(IV) hydride complexes lead to the cleavage of the N=N bond in benzo[c]cinnoline, forming biphenyl-bridged (phenylimido)tantalum complexes. nih.gov In these reactions, intermediates where the benzo[c]cinnoline is bound to the tantalum centers have been trapped and characterized, providing insight into the N=N bond cleavage mechanism. nih.gov The N=N bond distance in the resulting diazene-bridged complexes is significantly elongated (e.g., 1.450(3) Å to 1.46(1) Å) compared to the free benzo[c]cinnoline (1.292(3) Å), indicating a two-electron reduction of the bond. nih.gov
Furthermore, organotin(IV) complexes have been used to generate novel crystalline architectures of benzo[c]cinnolinium trifluoromethanesulfonate (B1224126) salts. mdpi.com This demonstrates the utility of the benzo[c]cinnoline framework in creating structured organic molecular materials through coordination and ionic interactions. mdpi.comnih.gov The ability of benzo[c]cinnoline to participate in π-π stacking interactions also contributes to its role in developing co-crystals for electronic applications. mdpi.comnih.gov
The cinnoline and benzo[c]cinnoline skeletons are central to the design of potent enzyme inhibitors, which are crucial for studying cellular pathways and as potential therapeutics. rsc.orgnih.govresearchgate.net Derivatives of these scaffolds have shown inhibitory activity against several key enzyme families, including topoisomerases and protein kinases. rsc.orgresearchgate.net
Topoisomerase Inhibitors: Substituted dibenzo[c,h]cinnolines have been extensively studied as non-camptothecin topoisomerase I (TOP1) inhibitors. nih.gov Structure-activity relationship (SAR) studies revealed that specific substitutions are critical for activity. For example, removing or altering a methylenedioxy group on the D-ring of the dibenzo[c,h]cinnoline (B14754567) structure leads to a significant loss of TOP1-targeting ability. nih.gov Certain triazachrysene analogs, which are aza-derivatives of dibenzo[c,h]cinnoline, have shown potent TOP1-targeting activity and cytotoxicity, with some compounds exhibiting IC50 values below 2 nM against human lymphoblastoma cells. nih.govresearchgate.net These compounds function by stabilizing the covalent complex between TOP1 and DNA, which induces DNA cleavage and ultimately leads to cancer cell death. nih.govresearchgate.net
Kinase Inhibitors: Cinnoline derivatives have been developed as inhibitors of various kinases, which are often dysregulated in cancer. rsc.orgresearchgate.net
c-Met Kinase: 4-(2-fluorophenoxy)quinoline derivatives featuring a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety have been designed as inhibitors of the c-Met receptor tyrosine kinase, which is overexpressed in many human cancers. nih.gov
Phosphoinositide 3-kinases (PI3Ks): A series of cinnoline derivatives were developed as PI3K inhibitors, with many displaying nanomolar inhibitory activities and micromolar potency against human tumor cell lines. researchgate.net
Other Kinases: The broader class of benzodiazines, including cinnolines, has been explored for inhibiting cyclin-dependent kinases (CDKs) and other protein kinases essential for cell cycle progression and signal transduction in cancer cells. rsc.org
The development of these inhibitors provides valuable chemical probes to dissect the roles of specific enzymes in disease pathogenesis.
Table 1: Examples of Benzo[c]cinnoline Analogs as Enzyme Inhibitors
| Compound Class | Target Enzyme | Biological Effect | Reference |
|---|---|---|---|
| Substituted Dibenzo[c,h]cinnolines | Topoisomerase I (TOP1) | Induction of DNA cleavage, cytotoxicity | nih.gov |
| 5,6,11-Triazachrysen-12-ones | Topoisomerase I (TOP1) | Enhanced DNA cleavage induction, sub-nanomolar cytotoxicity | nih.gov |
| 4-oxo-1,4-dihydrocinnoline derivatives | c-Met Kinase | Inhibition of c-Met dependent cancer cell lines | nih.gov |
Enediynes are a class of compounds renowned for their potent anticancer activity, which stems from their ability to undergo Bergman cyclization to form highly reactive benzenoid diradicals. nih.govscispace.com These diradicals can abstract hydrogen atoms from the DNA backbone, causing double-strand breaks and leading to cell death. nih.gov The fusion of a benzo[c]cinnoline scaffold to an enediyne core has been explored as a strategy to modulate the reactivity and targeting of these DNA-cleaving molecules.
A cinnoline-fused 10-membered ring enediyne was synthesized and shown to be more reactive than its corresponding carbocyclic analog. scispace.com This compound produced a good yield of the Bergman cyclization product upon mild heating and was demonstrated to induce single-strand scissions in plasmid DNA upon incubation at 40 °C. scispace.com The synthesis involved a multi-step process, including a Richter cyclization to form a 3-alkynyl-4-bromocinnoline, followed by Sonogashira coupling and a final cyclization step. scispace.com These designed enediynes, equipped with triggering mechanisms, serve as powerful biotechnology tools and potential anticancer agents by causing severe DNA damage upon activation. nih.gov
Structure-Activity Relationship (SAR) Studies in Biological Systems (Mechanistic Perspective)
Understanding the relationship between the chemical structure of benzo[c]cinnoline derivatives and their biological activity is fundamental to designing more effective and selective mechanistic probes and therapeutic candidates.
SAR studies have provided key insights into how benzo[c]cinnoline-based compounds interact with their biological targets. For topoisomerase I inhibitors based on the dibenzo[c,h]cinnoline scaffold, the presence and position of substituents like methoxy (B1213986) and methylenedioxy groups are crucial for activity. nih.gov The removal of these groups can lead to a substantial loss of the ability to target TOP1, indicating a specific binding interaction within the enzyme-DNA complex. nih.gov
For other enzyme targets, such as human neutrophil elastase, cinnoline-based inhibitors were found to be less potent than N-benzoylindazole analogs, a difference attributed to potential steric hindrance from the larger cinnoline ring system. Conversely, the extended π-conjugation in the benzo[c]cinnoline structure, compared to simpler cinnolines, has been credited with enhancing binding to certain biological targets. The helical distortion of the benzo[c]cinnoline ring, caused by bulky substituents in the 1 and 10 positions, also influences its molecular geometry and potential interactions. vanderbilt.edu These studies highlight the importance of molecular shape, substituent patterns, and electronic properties in dictating the binding affinity and selectivity of these compounds.
A primary mechanism through which many biologically active cinnoline and benzo[c]cinnoline derivatives exert their effects, particularly their anticancer activity, is the induction of apoptosis, or programmed cell death. smolecule.comresearchgate.net Research has shown that these compounds can trigger apoptosis through various cellular pathways.
For instance, certain cinnoline derivatives have been found to induce apoptosis via the mitochondrial intrinsic pathway. researchgate.net This process can involve mitochondrial depolarization and the activation of key executioner enzymes like caspase-3 and caspase-9. nih.gov The ability of these compounds to inhibit enzymes like topoisomerases directly contributes to DNA damage, which is a potent trigger for apoptosis. rsc.orgnih.gov By designing and studying a range of derivatives, researchers can correlate specific structural features with the potency of apoptosis induction, helping to unravel the precise molecular events that link target engagement to the ultimate cellular response. researchgate.net
Table 2: Compound Names Mentioned in Article
| Compound Name |
|---|
| This compound |
| Benzo[c]cinnoline |
| Dibenzo[c,h]cinnoline |
| 5,6,11-Triazachrysen-12-one |
| 4-oxo-1,4-dihydrocinnoline-3-carboxamide |
| 3-alkynyl-4-bromocinnoline |
Future Research Directions and Emerging Trends
Innovations in Green and Sustainable Synthetic Methodologies
The chemical industry's increasing focus on sustainability is driving a shift towards greener synthetic protocols for producing complex molecules like 4-Ethoxybenzo[c]cinnoline. Future research will likely prioritize the development of methods that minimize waste, reduce energy consumption, and utilize less hazardous reagents.
One promising avenue is the advancement of electrochemical synthesis . The electrochemical reduction of 2,2'-dinitrobiphenyls has been demonstrated as a green and efficient method for producing the benzo[c]cinnoline (B3424390) core. researchgate.netnih.gov This approach avoids the need for stoichiometric metallic reducing agents, often generating environmentally benign byproducts. Further research could optimize this method for substituted precursors required for this compound, potentially through the use of advanced electrode materials and flow-chemistry setups for scalability.
Another area of innovation lies in mechanochemistry , specifically high-speed ball milling (HSBM). A novel solvent- and catalyst-free cross-coupling of halogenated nitroarenes using HSBM has been reported for the synthesis of a benzo[c]cinnoline derivative. scholarsjournal.net This solid-state method eliminates the need for bulk solvents, which are a major contributor to chemical waste. Adapting and optimizing this technique for the precursors of this compound could offer a significantly more sustainable manufacturing process.
Furthermore, the development of catalytic systems that operate under milder conditions and with higher efficiency is a continuous goal. This includes palladium-catalyzed cascade annulations of pyrazolones and aryl iodides, which provide a one-pot dual C-H activation strategy with good functional group tolerance. acs.orgresearchgate.net Future work will likely focus on replacing precious metal catalysts with more abundant and less toxic alternatives, such as copper, or developing even more efficient catalytic cycles to reduce catalyst loading. acs.org
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new molecules. For this compound and its derivatives, these computational tools can accelerate the design process and predict key properties before undertaking laborious and expensive laboratory synthesis.
ML models, particularly those based on deep neural networks and multioutput Gaussian processes, are being developed to predict the photophysical properties of organic molecules, including those with azoarene structures similar to the core of benzo[c]cinnoline. rsc.orgresearchgate.netacs.org These models can be trained on existing experimental data to predict properties such as absorption and emission wavelengths, quantum yields, and the thermal half-lives of metastable isomers. rsc.orgresearchgate.net This predictive capability would be invaluable for designing this compound derivatives with specific optical properties for applications in sensors or molecular switches.
Active learning, an ML technique, can intelligently search vast chemical spaces to identify promising candidate molecules with desired properties. acs.orgresearchgate.net This approach has been successfully used to discover visible light-activated azoarene photoswitches with long half-lives. acs.org Applying active search algorithms to a virtual library of this compound derivatives could rapidly identify structures with optimal characteristics for specific applications, significantly reducing the number of compounds that need to be synthesized and tested. The use of such data-driven discovery pipelines can significantly cut the attrition rate in finding novel and impactful molecules. rsc.orgresearchgate.net
Exploration of Supramolecular Assemblies Involving Benzo[c]cinnolines
The planar, aromatic structure of the benzo[c]cinnoline core makes it an excellent building block for the construction of ordered supramolecular assemblies. mdpi.com These non-covalently linked architectures are of great interest for the development of advanced organic materials with applications in electronics and sensing.
Research has shown that benzo[c]cinnoline and its derivatives can form co-crystals and interact through π-π stacking. mdpi.com The nature of these interactions can influence the photophysical properties of the resulting material, such as fluorescence. researchgate.net Future studies on this compound will likely explore how the ethoxy group influences the packing and intermolecular interactions in the solid state, and how this, in turn, affects the material's properties. The formation of supramolecular stacks has been observed in benzo[c]cinnolinium trifluoromethanesulfonate (B1224126) architectures. mdpi.com
The ability of benzo[c]cinnoline to act as a ligand in coordination complexes is another area of active research. mdpi.com The nitrogen atoms of the cinnoline (B1195905) core can coordinate to metal centers, leading to the formation of metallo-supramolecular structures. By carefully selecting the metal ion and any ancillary ligands, it is possible to create assemblies with specific geometries and functionalities. The ethoxy group in this compound could play a secondary role in directing these assemblies through weaker interactions.
Development of Advanced Spectroscopic Probes for Real-Time Monitoring of Chemical Processes
The intrinsic photophysical properties of the benzo[c]cinnoline scaffold make it a promising platform for the development of fluorescent probes. nih.govacs.org These probes can be designed to respond to specific analytes or changes in their local environment, making them valuable tools for real-time monitoring of chemical and biological processes.
Derivatives of benzo[c]cinnoline have been investigated as fluorescent intracellular probes. scispace.com For instance, probes based on a 2-amino-3′-dialkylaminobiphenyl core condense with specific analytes to form a benzo[c]cinnoline structure, resulting in a fluorescent signal. scispace.com The development of a this compound-based probe could be tailored to detect specific species, with the ethoxy group potentially modulating the probe's solubility, cell permeability, and spectroscopic properties. The ester group in ethyl benzo[c]cinnoline-4-carboxylate, for example, enhances solubility for bioimaging applications.
A key area of future research will be the design of "turn-on" probes, where the fluorescence is quenched in the absence of the target and is switched on upon binding. This approach minimizes background signal and enhances sensitivity. The large Stokes shifts observed in some benzo[c]cinnoline derivatives are also advantageous, as they reduce self-quenching and improve the signal-to-noise ratio. nih.govacs.orgacs.org Real-time monitoring of photoisomerization processes in related systems has been performed using in situ NMR spectroscopy, highlighting the potential for advanced spectroscopic techniques in studying these dynamic systems. upc.edu
Synergistic Experimental and Computational Approaches for Comprehensive Understanding
A comprehensive understanding of the structure-property relationships in this compound and its derivatives can be most effectively achieved through a synergistic combination of experimental and computational methods. This integrated approach allows for a deeper insight into the electronic structure, reactivity, and photophysics of these molecules.
Computational studies, primarily using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are routinely used to predict molecular geometries, electronic transitions, and photophysical properties of benzo[c]cinnoline derivatives. nih.govsinica.edu.tw These calculations can provide a theoretical framework for interpreting experimental observations and for guiding the design of new molecules with desired characteristics. For instance, computational data has been used to propose new cobalt complexes with benzo[c]cinnoline-containing ligands for extending the lifetime of metal-to-ligand charge transfer states. bgsu.edu
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Ethoxybenzo[c]cinnoline, and how do reaction conditions influence product yield?
- Methodology : Two primary routes are documented:
- Reductive cyclization : Partial reduction of 2,2'-dinitrobiphenyl derivatives via a single-electron transfer (SET) mechanism, followed by cyclization. Ethanol or water as solvents with alkoxide/NaOH bases yield this compound or its N-oxide (93% and 91% yields, respectively) .
- Pd-catalyzed C-H activation : Sequential C-C and C-N bond formation using Pd(OAc)₂/AgOAc for C-arylation and PhI/Oxone for oxidative N-arylation. This method enables diverse substitution patterns .
Q. What structural features distinguish this compound from unsubstituted benzo[c]cinnoline?
- Key characteristics : The ethoxy group at position 4 introduces steric and electronic effects. X-ray crystallography reveals non-planarity due to torsional strain (≈10° dihedral angle at the azo bridge and ≈30° at the biphenyl junction). This distortion reduces conjugation and may alter reactivity .
- Analytical validation : Compare bond lengths (e.g., N(2)-C(6) elongation in N-oxide derivatives) and torsional angles with parent compounds using PM3 calculations or crystallographic data .
Q. How does the ethoxy substituent influence the compound’s spectroscopic properties?
- UV-Vis/IR analysis : The ethoxy group’s electron-donating nature shifts absorption maxima. For example, benzo[c]cinnoline N-oxides show distinct λmax shifts due to altered π→π* transitions. Use ZINDO/semi-empirical calculations to correlate spectral data with electronic structure .
Advanced Research Questions
Q. How can conflicting data on bioactivity (e.g., bell-shaped concentration–response curves) be resolved in pharmacological studies?
- Experimental design :
- Dose-range testing : Expand concentration gradients to identify peak efficacy and toxicity thresholds. For example, benzo[c]cinnoline derivatives exhibit EC50 values with bell-shaped curves, suggesting receptor desensitization or off-target effects at high concentrations .
- Control variables : Account for solvent polarity, cell line variability, and metabolic stability. Use Hill slope analysis to distinguish agonist/antagonist behavior .
Q. What mechanistic insights explain the formation of byproducts (e.g., N-oxides) during reductive cyclization?
- Mechanistic studies :
- Radical intermediates : EPR spectroscopy or trapping experiments can confirm the proposed nitroso radical anion pathway in cyclization .
- Oxygen sensitivity : Aerobic vs. anaerobic conditions dramatically alter product distribution. For example, trinitrobiphenyl substrates yield N-oxides under aerobic reduction due to competing oxidation steps .
Q. How can computational methods guide the design of this compound derivatives with enhanced pharmacological profiles?
- In silico strategies :
- Docking/MD simulations : Screen derivatives against target proteins (e.g., PPARγ) to predict binding affinities. Compare with quinoxaline/cinnoline analogs showing anti-hyperglycemic activity .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to prioritize synthetic targets .
- Validation : Synthesize top candidates and assay in vitro/in vivo, adhering to OECD guidelines for reproducibility .
Data Presentation and Analysis Guidelines
- Raw data management : Append large datasets (e.g., crystallographic coordinates, HPLC chromatograms) with clear labeling .
- Statistical reporting : Justify choice of tests (e.g., t-test vs. Mann-Whitney U) and report effect sizes with confidence intervals .
- Error analysis : Quantify uncertainties in synthetic yields (e.g., ±2% from triplicate trials) and spectroscopic measurements (e.g., ±0.5 nm for λmax) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
